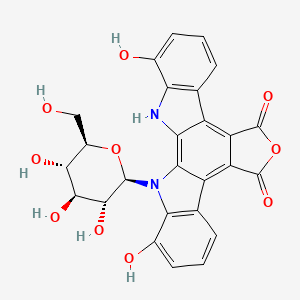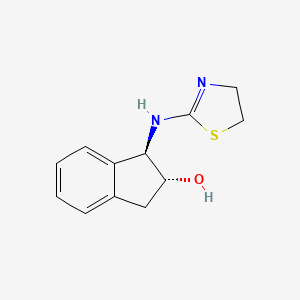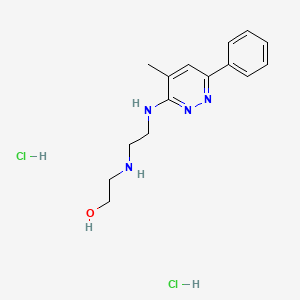
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N4O and a molecular weight of 345.2674 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of depressive states.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin. This action leads to mood-brightening and nootropic properties, making it effective in the treatment of depressive states .
Comparaison Avec Des Composés Similaires
Ethanol, 2-((2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)amino)-, dihydrochloride is similar to other amino-phenylpyridazine compounds, such as Minaprine. Minaprine is also an antidepressant that binds to serotonin and dopamine receptors, exhibiting similar pharmacological effects. this compound is unique in its specific molecular structure and the particular pathways it targets .
Propriétés
Numéro CAS |
86663-11-8 |
|---|---|
Formule moléculaire |
C15H22Cl2N4O |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
2-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C15H20N4O.2ClH/c1-12-11-14(13-5-3-2-4-6-13)18-19-15(12)17-8-7-16-9-10-20;;/h2-6,11,16,20H,7-10H2,1H3,(H,17,19);2*1H |
Clé InChI |
KJASTWBKXNEJEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCNCCO)C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


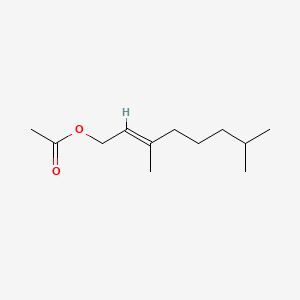



![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
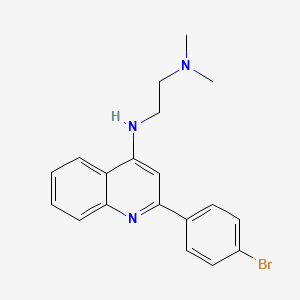
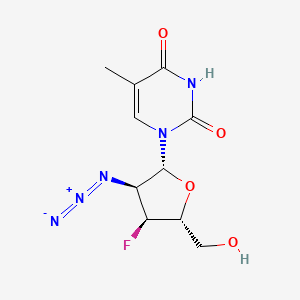

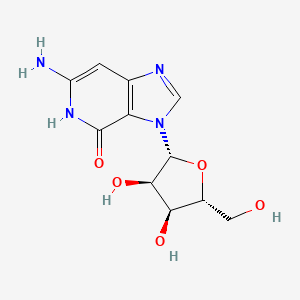
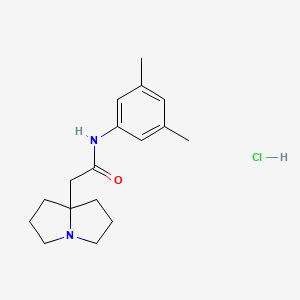

![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
